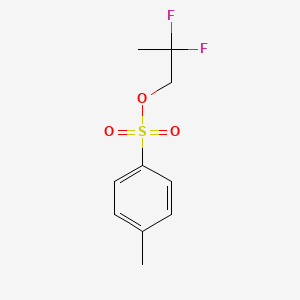
2,2-Difluoropropyl p-toluenesulfonate
Overview
Description
2,2-Difluoropropyl p-toluenesulfonate is a chemical compound with the formula C10H12F2O3S . It is also known as 2,2-Difluoropropyl tosylate . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoropropyl p-toluenesulfonate is represented by the formula C10H12F2O3S . Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.Scientific Research Applications
Synthesis of Difluorovinyl Compounds
2,2-Difluoropropyl p-toluenesulfonate plays a crucial role in the synthesis of various difluorovinyl compounds. For instance, its treatment with butyllithium and trialkylboranes forms 1-alkyl-2,2-difluorovinylboranes, which react with acyl chlorides or chloroformates to yield 2,2-difluorovinyl carbonyl compounds (Ichikawa, Hamada, Sonoda, & Kobayashi, 1992). Similarly, another research demonstrated the generation of disubstituted 1,1-difluoro-1-alkenes using a related process (Ichikawa, Moriya, Sonoda, & Kobayashi, 1991).
Facilitating Cross-Coupling Reactions
2,2-Difluoropropyl p-toluenesulfonate is instrumental in various cross-coupling reactions. For instance, its use in generating difluorovinylboranes, which couple with aryl iodides to produce difluoro-1-alkenes, showcases its versatility in organic synthesis (Ichikawa, Minami, Sonoda, & Kobayashi, 1992). Another innovative application involves the synthesis of monosubstituted gem-difluoroolefins via cross-coupling reactions, demonstrating the compound's utility in creating structurally diverse fluorinated compounds (Ichikawa et al., 1996).
Application in Fluorinated Compound Synthesis
The synthesis of various fluorinated compounds is another significant application of 2,2-Difluoropropyl p-toluenesulfonate. For example, its reaction with amines produces (Z)-α-fluoro-β-amino acrylaldehydes, highlighting its role in the development of fluorinated organic molecules (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1994).
Facilitation of Intramolecular Cyclizations
The compound is also pivotal in intramolecular cyclizations, leading to the synthesis of fluorinated isochromenes and isothiochromenes. This application underscores its importance in facilitating complex organic reactions (Wada et al., 2001).
Generation of Arylthioynamines
Another notable application is in the preparation of arylthioynamines, where (2,2,2-Trifluoroethylthio)benzenes derived from 2,2-Difluoropropyl p-toluenesulfonate react with lithium dialkylamides (Nakai, Tanaka, Setoi, & Ishikawa, 1977).
Safety And Hazards
2,2-Difluoropropyl p-toluenesulfonate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,2-difluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKNJJJJWLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropyl p-toluenesulfonate | |
CAS RN |
1262400-01-0 | |
| Record name | 2,2-Difluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


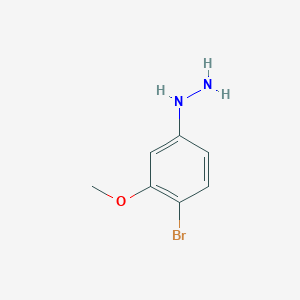
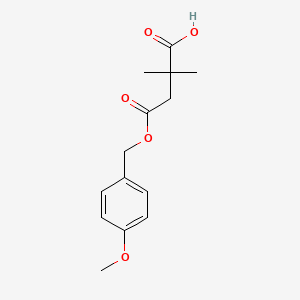
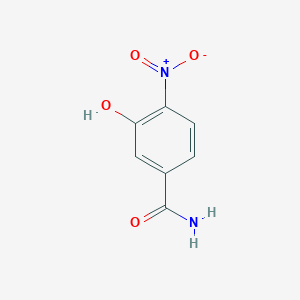
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
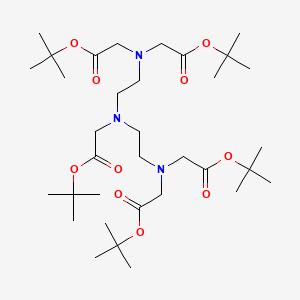
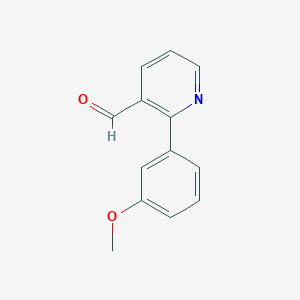
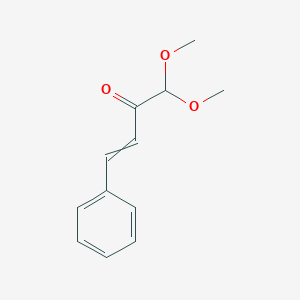
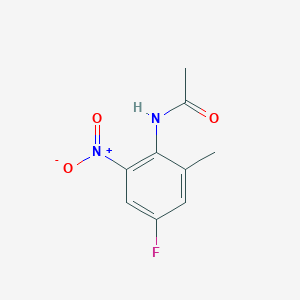
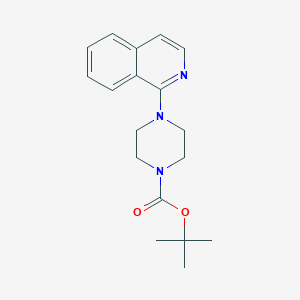
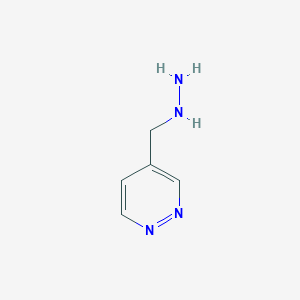
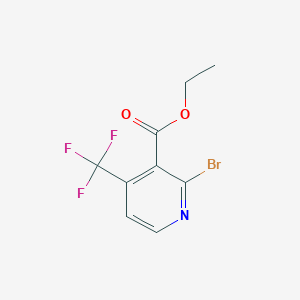
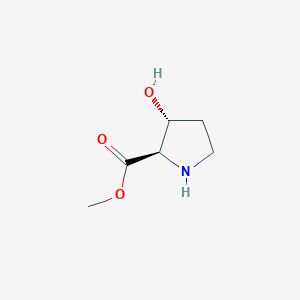
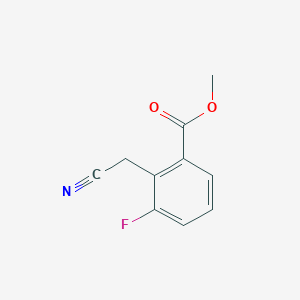
![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)